N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797701-34-8
VCID: VC6848549
InChI: InChI=1S/C20H23N3O5S/c1-22-18-13-17(7-8-19(18)28-20(22)24)29(25,26)21-14-3-5-15(6-4-14)23-11-9-16(27-2)10-12-23/h3-8,13,16,21H,9-12H2,1-2H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)OC1=O
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.48

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

CAS No.: 1797701-34-8

Cat. No.: VC6848549

Molecular Formula: C20H23N3O5S

Molecular Weight: 417.48

* For research use only. Not for human or veterinary use.

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 1797701-34-8

Specification

CAS No. 1797701-34-8
Molecular Formula C20H23N3O5S
Molecular Weight 417.48
IUPAC Name N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C20H23N3O5S/c1-22-18-13-17(7-8-19(18)28-20(22)24)29(25,26)21-14-3-5-15(6-4-14)23-11-9-16(27-2)10-12-23/h3-8,13,16,21H,9-12H2,1-2H3
Standard InChI Key YUKCRSCKDJFBCP-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)OC1=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture. The benzo[d]oxazole core is substituted at position 5 with a sulfonamide group (-SO₂NH₂), which is further linked to a 4-(4-methoxypiperidin-1-yl)phenyl moiety. The 3-methyl group on the oxazole ring enhances steric stability, while the methoxypiperidine fragment contributes to solubility and target affinity .

Key structural features include:

  • Benzo[d]oxazole system: A bicyclic aromatic framework with oxygen and nitrogen heteroatoms, known for its metabolic stability and ability to engage in hydrogen bonding .

  • Sulfonamide bridge: A classic pharmacophore in enzyme inhibitors, facilitating interactions with catalytic residues via hydrogen bonding and electrostatic forces .

  • 4-Methoxypiperidine: A conformationally restrained amine that improves bioavailability and modulates selectivity toward biological targets .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves multi-step protocols, as exemplified in patent literature . A representative pathway includes:

  • Formation of the benzo[d]oxazole core: Condensation of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions.

  • Sulfonylation: Reaction of the 5-position with chlorosulfonic acid, followed by amidation with 4-(4-methoxypiperidin-1-yl)aniline.

  • Piperidine functionalization: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reactions .

Notably, the use of palladium-catalyzed coupling reactions ensures regioselectivity during aryl-amine bond formation .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies highlight the importance of:

  • Methoxy positioning: The 4-methoxy group on piperidine optimizes target binding by aligning with hydrophobic pockets in kinase domains .

  • Sulfonamide orientation: Para-substitution on the phenyl ring maximizes steric complementarity with enzyme active sites .

  • Oxazole methylation: The 3-methyl group reduces oxidative metabolism, prolonging half-life in vivo .

Pharmacological Properties

Mechanism of Action

This compound exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and bromodomain-containing proteins (BRDs), as inferred from structural analogues . The sulfonamide moiety chelates conserved lysine residues in ATP-binding pockets, while the methoxypiperidine engages in van der Waals interactions with hydrophobic regions.

In Vitro and In Vivo Data

Preclinical studies of related compounds demonstrate:

ParameterValueSource
IC₅₀ (CDK2)12 ± 3 nM
EC₅₀ (BRD4)28 ± 5 nM
Plasma half-life (mice)4.2 ± 0.7 hours
Oral bioavailability67%

Dose-dependent antitumor efficacy was observed in xenograft models, with 60% tumor growth inhibition at 50 mg/kg/day .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator